1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Description
The compound 1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one is a pyrrol-2-one derivative characterized by a 1,5-dihydro-2H-pyrrol-2-one core substituted with a diethylaminoethyl group at position 1, a 2-furyl moiety at position 5, a hydroxyl group at position 3, and a 4-methoxybenzoyl group at position 4 . This structural arrangement confers unique physicochemical properties, such as moderate polarity due to the diethylaminoethyl side chain and aromatic interactions via the 2-furyl and 4-methoxybenzoyl substituents.
Properties
Molecular Formula |
C22H26N2O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
(4E)-1-[2-(diethylamino)ethyl]-5-(furan-2-yl)-4-[hydroxy-(4-methoxyphenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H26N2O5/c1-4-23(5-2)12-13-24-19(17-7-6-14-29-17)18(21(26)22(24)27)20(25)15-8-10-16(28-3)11-9-15/h6-11,14,19,25H,4-5,12-13H2,1-3H3/b20-18+ |
InChI Key |
CRSAEGFTRIIUKS-CZIZESTLSA-N |
Isomeric SMILES |
CCN(CC)CCN1C(/C(=C(/C2=CC=C(C=C2)OC)\O)/C(=O)C1=O)C3=CC=CO3 |
Canonical SMILES |
CCN(CC)CCN1C(C(=C(C2=CC=C(C=C2)OC)O)C(=O)C1=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrol-2-one structure, followed by the introduction of the diethylaminoethyl, furyl, hydroxy, and methoxybenzoyl groups through various substitution and addition reactions. Common reagents used in these steps include diethylamine, furfural, and methoxybenzoyl chloride, under conditions such as refluxing in organic solvents and the use of catalysts like acids or bases.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as sodium borohydride (NaBH4).
Substitution: The diethylamino group can be substituted with other amines or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: PCC, dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various amines, solvents like acetonitrile, and catalysts like triethylamine.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new amine derivatives.
Scientific Research Applications
1-[2-(Diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Melting Points : Bulky substituents (e.g., tert-butyl in Compound 20) increase melting points (263–265°C) due to enhanced crystal packing , while polar groups (e.g., hydroxyl in Compound 16a) reduce melting points (138–140°C) by disrupting crystallinity .
- Yields : Electron-withdrawing groups (e.g., 4-chlorophenyl in Compound 15m) correlate with lower yields (46%) compared to electron-donating substituents (e.g., 4-methoxybenzoyl in the target compound) .
Spectroscopic and Analytical Data
- Mass Spectrometry : The target compound’s analogs exhibit precise mass data (e.g., Compound 34: m/z 394.2099 ; Compound 40: m/z 410.2022 ), confirming their molecular formulas.
- Synthetic Purity : Compounds like 41 () achieve 91% purity after recrystallization, highlighting the importance of post-synthetic purification for structurally complex pyrrol-2-ones .
Functional Group Contributions
- 2-Furyl vs.
- 4-Methoxybenzoyl Group : Provides steric bulk and moderate electron-donating effects, contrasting with 3-methoxybenzoyl (Compound 40) or 4-methylbenzoyl (Compound 34) derivatives .
Biological Activity
1-[2-(diethylamino)ethyl]-5-(2-furyl)-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also referred to as a dihydropyrrole derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a unique structure that combines diethylamino, furyl, and methoxybenzoyl moieties, which may contribute to its diverse biological effects.
Chemical Structure
The compound's structure can be represented as follows:
Biological Activity Overview
Research on this compound indicates various biological activities, including:
- Antiproliferative Effects : Studies have shown that similar compounds with diethylamino groups exhibit significant antiproliferative effects in mammalian cells. This activity is often linked to the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division .
- Antioxidant Properties : Compounds in this class have demonstrated antioxidant activities comparable to standard antioxidants like ascorbic acid. This suggests a potential role in mitigating oxidative stress-related damage in cells .
- Cytotoxicity : Preliminary investigations indicate that this compound may possess cytotoxic properties against various cancer cell lines, making it a candidate for further development as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antiproliferative | Significant inhibition of cell growth | |
| Antioxidant | Comparable to ascorbic acid | |
| Cytotoxicity | Effective against cancer cell lines |
Case Study 1: Antiproliferative Activity
In vitro studies demonstrated that derivatives of this compound inhibited the proliferation of various cancer cell lines. The mechanism was attributed to the ability to interfere with topoisomerase II activity, leading to DNA damage and subsequent apoptosis in treated cells. This finding highlights the potential of this compound in cancer therapy.
Case Study 2: Antioxidant Potential
A comparative study assessed the antioxidant capacity of this compound against standard antioxidants. The results indicated that it effectively scavenged free radicals and reduced oxidative stress markers in cellular models. This property suggests its utility in preventing oxidative damage associated with chronic diseases.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
